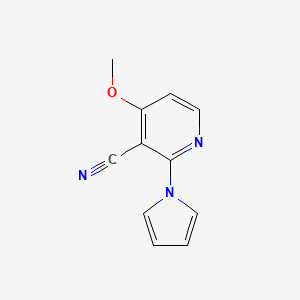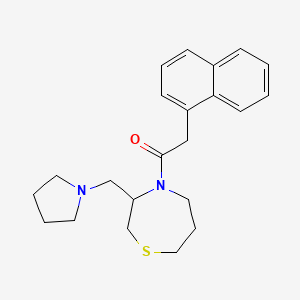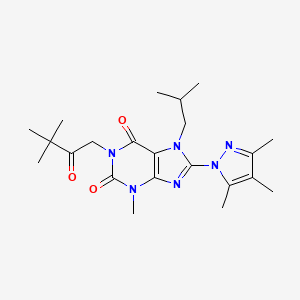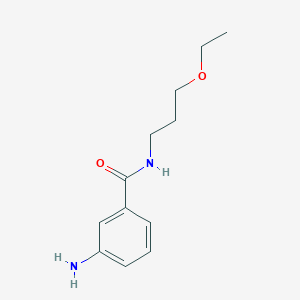
4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is a chemical compound with the CAS Number 338412-19-4 . It has a molecular weight of 199.21 and a molecular formula of C11H9N3O .
Molecular Structure Analysis
The molecular structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” consists of 11 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The predicted density of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” is 1.16±0.1 g/cm3 . The predicted boiling point is 408.3±45.0 °C . Unfortunately, the melting point and flash point are not available .Aplicaciones Científicas De Investigación
Antibacterial Activity
The structure of “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile” suggests potential antibacterial properties. Compounds with similar structures have been evaluated for their ability to inhibit bacterial growth and have shown promising results .
Antifungal Activity
Similar compounds have also been tested for antifungal activity. The presence of a pyrrole ring in the structure could contribute to this property, as it has been observed in other studies .
Enzyme Inhibition
The compound may serve as an inhibitor for certain enzymes, such as DHFR (dihydrofolate reductase) and enoyl-ACP reductase, which are critical in the metabolic pathways of microorganisms .
Molecular Docking Studies
Molecular docking studies are often conducted to predict how small molecules, like “4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile”, interact with proteins. This can provide insights into the compound’s potential as a therapeutic agent .
Synthesis of New Heterocycles
The compound can be used as a building block in the synthesis of new heterocyclic compounds, which are a key class of molecules in medicinal chemistry .
Propiedades
IUPAC Name |
4-methoxy-2-pyrrol-1-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-15-10-4-5-13-11(9(10)8-12)14-6-2-3-7-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLWAXIRVJISBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)N2C=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-(1H-pyrrol-1-yl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2919561.png)
![(2R)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-3-phenylpropanoic acid](/img/structure/B2919563.png)



![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2919572.png)
![2-(3,5-Dimethylpyrazol-1-yl)-6-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-4-one](/img/structure/B2919573.png)
![2-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2919575.png)

![1-(4-fluorobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2919578.png)
![3-(2-chlorophenyl)-N-[(E)-1,2-dicyano-2-(2,5-dimethyl-1H-pyrrol-1-yl)ethenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B2919579.png)
![3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2919580.png)
